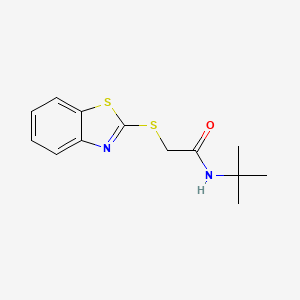
2-(1,3-benzothiazol-2-ylthio)-N-(tert-butyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1,3-benzothiazol-2-ylthio)-N-(tert-butyl)acetamide, also known as BTA-1, is a chemical compound that has been extensively studied for its potential therapeutic applications. BTA-1 is a small molecule that has been shown to exhibit a variety of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. In
作用机制
The mechanism of action of 2-(1,3-benzothiazol-2-ylthio)-N-(tert-butyl)acetamide is not fully understood. However, it has been suggested that 2-(1,3-benzothiazol-2-ylthio)-N-(tert-butyl)acetamide may act by inhibiting the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in the regulation of inflammation and cancer. 2-(1,3-benzothiazol-2-ylthio)-N-(tert-butyl)acetamide may also act by inhibiting the activity of histone deacetylases (HDACs), enzymes that are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
2-(1,3-benzothiazol-2-ylthio)-N-(tert-butyl)acetamide has been shown to exhibit a variety of biochemical and physiological effects. In addition to its anti-inflammatory, anti-cancer, and neuroprotective effects, 2-(1,3-benzothiazol-2-ylthio)-N-(tert-butyl)acetamide has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. 2-(1,3-benzothiazol-2-ylthio)-N-(tert-butyl)acetamide has also been shown to increase the activity of superoxide dismutase, an enzyme that is involved in the detoxification of reactive oxygen species.
实验室实验的优点和局限性
2-(1,3-benzothiazol-2-ylthio)-N-(tert-butyl)acetamide has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes, making it suitable for in vitro studies. Additionally, 2-(1,3-benzothiazol-2-ylthio)-N-(tert-butyl)acetamide has been shown to be relatively non-toxic, making it suitable for in vivo studies. However, there are also limitations to the use of 2-(1,3-benzothiazol-2-ylthio)-N-(tert-butyl)acetamide in lab experiments. For example, the mechanism of action of 2-(1,3-benzothiazol-2-ylthio)-N-(tert-butyl)acetamide is not fully understood, which makes it difficult to design experiments that target specific pathways.
未来方向
There are several future directions for research on 2-(1,3-benzothiazol-2-ylthio)-N-(tert-butyl)acetamide. One area of research is the development of 2-(1,3-benzothiazol-2-ylthio)-N-(tert-butyl)acetamide derivatives that exhibit improved potency and selectivity. Another area of research is the investigation of the potential therapeutic applications of 2-(1,3-benzothiazol-2-ylthio)-N-(tert-butyl)acetamide in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, more research is needed to fully understand the mechanism of action of 2-(1,3-benzothiazol-2-ylthio)-N-(tert-butyl)acetamide and its potential targets. Overall, 2-(1,3-benzothiazol-2-ylthio)-N-(tert-butyl)acetamide is a promising compound that has the potential to be developed into a novel therapeutic agent for the treatment of a variety of diseases.
合成方法
The synthesis method of 2-(1,3-benzothiazol-2-ylthio)-N-(tert-butyl)acetamide involves the reaction of 2-aminobenzothiazole with tert-butylacetyl chloride in the presence of triethylamine. The reaction yields 2-(1,3-benzothiazol-2-ylthio)-N-(tert-butyl)acetamide as a white crystalline solid with a purity of over 98%. The synthesis of 2-(1,3-benzothiazol-2-ylthio)-N-(tert-butyl)acetamide is relatively simple and can be carried out on a large scale, making it an attractive compound for further research.
科学研究应用
2-(1,3-benzothiazol-2-ylthio)-N-(tert-butyl)acetamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-cancer, and neuroprotective effects. In particular, 2-(1,3-benzothiazol-2-ylthio)-N-(tert-butyl)acetamide has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, in both in vitro and in vivo models. 2-(1,3-benzothiazol-2-ylthio)-N-(tert-butyl)acetamide has also been shown to inhibit the growth of cancer cells, including breast, lung, and prostate cancer cells. Additionally, 2-(1,3-benzothiazol-2-ylthio)-N-(tert-butyl)acetamide has been shown to protect against neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
属性
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-N-tert-butylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2OS2/c1-13(2,3)15-11(16)8-17-12-14-9-6-4-5-7-10(9)18-12/h4-7H,8H2,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMJICOIVMRSNOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)CSC1=NC2=CC=CC=C2S1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(4-fluorophenyl)[(5-nitro-2-thienyl)methyl]amine](/img/structure/B5836264.png)

![5-[(2-chloro-6-nitrophenyl)thio]-1-phenyl-1H-tetrazole](/img/structure/B5836266.png)
![N-[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]acetamide](/img/structure/B5836268.png)
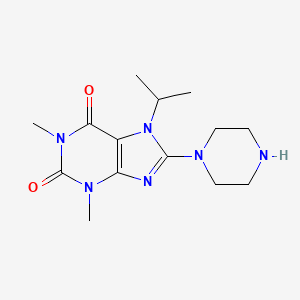
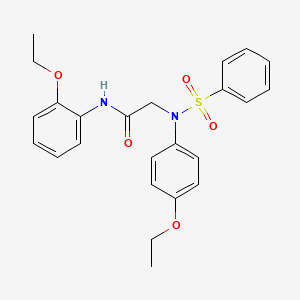
![2-fluoro-N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5836301.png)
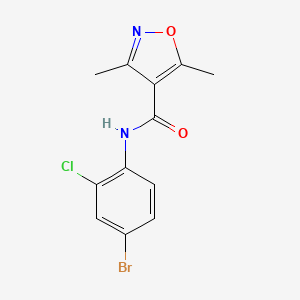
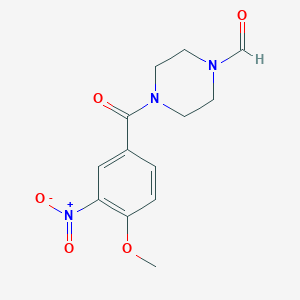

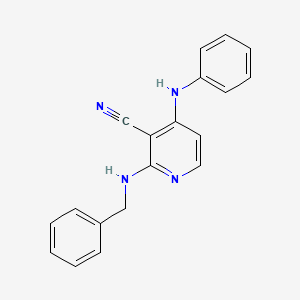

![N'-[3-phenyl-1-(2-phenylvinyl)-2-propen-1-ylidene]-2-furohydrazide](/img/structure/B5836338.png)
